molecular formula C29H28N8 B15220772 4,4',4'',4'''-Methanetetrayltetrabenzimidamide

4,4',4'',4'''-Methanetetrayltetrabenzimidamide

Cat. No.: B15220772
M. Wt: 488.6 g/mol
InChI Key: NLSLPEGVJHFGAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamide is a complex organic compound characterized by its unique structure, which includes four benzimidamide groups attached to a central methane carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamide typically involves the reaction of benzimidazole derivatives with a central methane carbon source. One common method is the condensation reaction between benzimidazole and formaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole compounds.

    Substitution: The benzimidamide groups can undergo substitution reactions with nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, such as metal-organic frameworks (MOFs) and other functional materials.

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidamide groups can form hydrogen bonds and other interactions with these targets, leading to the modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    4,4’,4’‘,4’‘’-Methanetetrayltetrabenzoic acid: Similar in structure but contains carboxylic acid groups instead of benzimidamide groups.

    4,4’,4’‘,4’‘’-Methanetetrayltetraphenol: Contains phenol groups instead of benzimidamide groups.

    4,4’,4’‘,4’‘’-Methanetetrayltetrabiphenyl-4-carboxylic acid: Contains biphenyl and carboxylic acid groups.

Uniqueness

4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamide is unique due to its multiple benzimidamide groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, particularly in the development of new materials and therapeutic agents.

Properties

Molecular Formula

C29H28N8

Molecular Weight

488.6 g/mol

IUPAC Name

4-[tris(4-carbamimidoylphenyl)methyl]benzenecarboximidamide

InChI

InChI=1S/C29H28N8/c30-25(31)17-1-9-21(10-2-17)29(22-11-3-18(4-12-22)26(32)33,23-13-5-19(6-14-23)27(34)35)24-15-7-20(8-16-24)28(36)37/h1-16H,(H3,30,31)(H3,32,33)(H3,34,35)(H3,36,37)

InChI Key

NLSLPEGVJHFGAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=N)N)C(C2=CC=C(C=C2)C(=N)N)(C3=CC=C(C=C3)C(=N)N)C4=CC=C(C=C4)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.